![molecular formula C11H22O4 B125423 [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158214-38-1](/img/structure/B125423.png)
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential use in treating muscle wasting and osteoporosis.
Wirkmechanismus
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density. Unlike traditional anabolic steroids, [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol does not bind to androgen receptors in other tissues such as the liver, prostate, and skin, which reduces the risk of side effects.
Biochemische Und Physiologische Effekte
Studies have shown that [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can increase lean body mass and muscle strength in both healthy and elderly individuals. It has also been shown to increase bone density and improve bone health. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has a long half-life and can be taken orally, making it a convenient option for patients.
Vorteile Und Einschränkungen Für Laborexperimente
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has several advantages for lab experiments, including its high selectivity for androgen receptors in muscle and bone tissue, its oral bioavailability, and its long half-life. However, there are limitations to its use in lab experiments, including its high cost and the need for specialized equipment to synthesize and analyze the compound.
Zukünftige Richtungen
There are several future directions for [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol research, including its potential use in treating other conditions such as muscle wasting in cancer patients, sarcopenia, and osteoporosis. There is also potential for the development of other SARMs with different selectivity profiles and improved potency. Further research is needed to fully understand the long-term effects and safety of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol use.
Synthesemethoden
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopentanone with a protected hydroxymethyl group, followed by a series of deprotection and esterification steps to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has been shown to increase muscle mass and bone density in animal models, without the androgenic side effects seen with traditional anabolic steroids. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has also been studied for its potential use in treating other conditions such as breast cancer and benign prostatic hyperplasia.
Eigenschaften
CAS-Nummer |
158214-38-1 |
|---|---|
Produktname |
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
Molekularformel |
C11H22O4 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
[(1S,2S)-4,4-diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H22O4/c1-3-14-11(15-4-2)5-9(7-12)10(6-11)8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
WSYDRKFPEQKPKC-NXEZZACHSA-N |
Isomerische SMILES |
CCOC1(C[C@@H]([C@H](C1)CO)CO)OCC |
SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
Kanonische SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
Synonyme |
1,2-Cyclopentanedimethanol,4,4-diethoxy-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



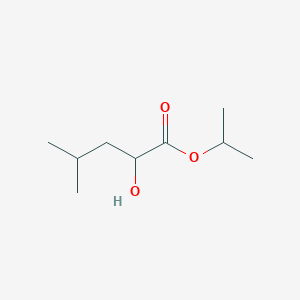
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
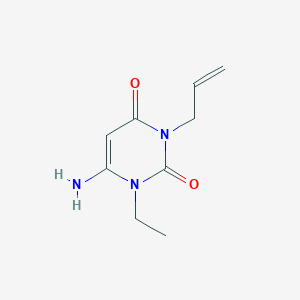
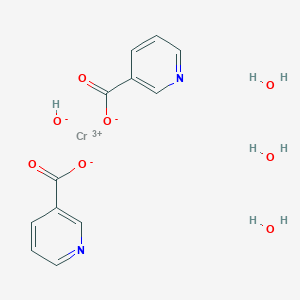
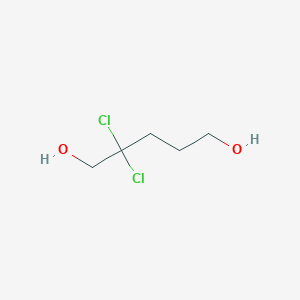
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
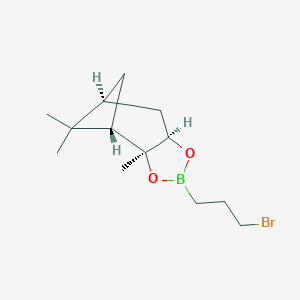
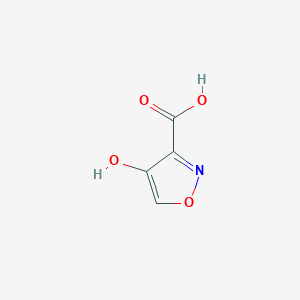
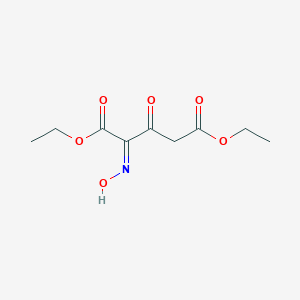
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
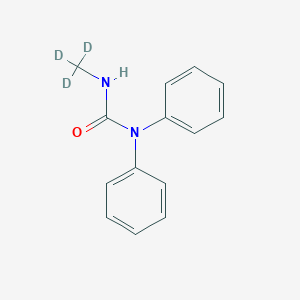
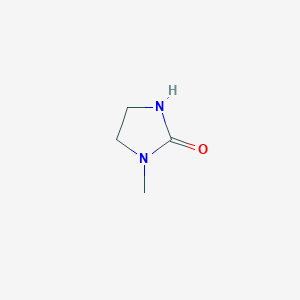
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)